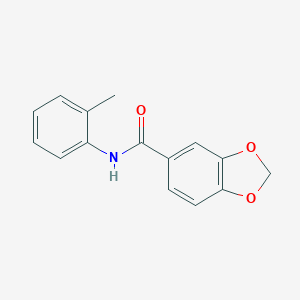
3-bromo-N-cyclopentylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-cyclopentylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
The potential scientific research applications of 3-bromo-N-cyclopentylbenzenesulfonamide are numerous. This compound has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-cyclopentylbenzenesulfonamide is not fully understood. However, it is believed that this compound may exert its effects by inhibiting the activity of enzymes involved in the synthesis of important cellular components such as nucleic acids and proteins. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide may disrupt the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-cyclopentylbenzenesulfonamide are diverse. This compound has been found to inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide has been shown to reduce inflammation in animal models of inflammatory disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-cyclopentylbenzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal pathogenesis. However, one limitation of using this compound is that it may have off-target effects on other cellular processes, making it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-bromo-N-cyclopentylbenzenesulfonamide. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further investigation into the mechanism of action of 3-bromo-N-cyclopentylbenzenesulfonamide may reveal new targets for drug development. Finally, the potential anti-inflammatory effects of this compound warrant further study, as it may have applications in the treatment of a variety of inflammatory conditions.
Métodos De Síntesis
The synthesis of 3-bromo-N-cyclopentylbenzenesulfonamide can be achieved through a variety of methods. One common method involves the reaction of cyclopentylamine with 3-bromo-benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-bromo-N-cyclopentylbenzenesulfonamide as the final product.
Propiedades
Nombre del producto |
3-bromo-N-cyclopentylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H14BrNO2S |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
3-bromo-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 |
Clave InChI |
NVEATWMNDKYIDN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)



![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)

![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)